molecular formula C19H29N3O3 B2654866 N1-isobutyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 953941-88-3

N1-isobutyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Cat. No. B2654866
CAS RN: 953941-88-3
M. Wt: 347.459
InChI Key: MTNPPBZKSPGROW-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide, also known as A-317491, is a selective antagonist of the purinergic P2X3 receptor. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of chronic pain, respiratory disorders, and other conditions. In

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Oxalamide Synthesis : A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides. This method is operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

2. Material Science and Engineering

  • Metal-Complex Magnets : Research has been conducted on mixed-metal assemblies with oxalate bridges, demonstrating their potential in creating two-dimensional bimetallic assemblies and investigating their magnetic properties (Larionova et al., 1998).

3. Medicinal Chemistry and Pharmacology

  • Cancer Therapy : A novel nanomaterial with chemiexcited far-red/near-infrared emission and singlet oxygen generation, incorporating oxalamide compounds, has been reported for precise diagnosis and treatment of tumors (Mao et al., 2017).

4. Polymer Science

  • Crystallization Kinetics in Polymers : Oxalamide compounds have been used to improve the crystallization behaviors of poly (3-hydroxybutyrate-co-3-hydroxyhexanate) (PHBH), significantly impacting its material properties and broadening the application range of PHBH materials (Xu et al., 2018).

properties

IUPAC Name

N'-(2-methylpropyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-15(2)13-21-19(24)18(23)20-9-6-10-22-11-12-25-17(14-22)16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNPPBZKSPGROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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